Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Description
Properties
IUPAC Name |
methyl 2-(4,6-dimethyl-3-nitropyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-4-7(2)11-10(9(6)12(14)15)17-5-8(13)16-3/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAVHOLHKFFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])OCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution
The most widely reported method for synthesizing methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate involves nucleophilic aromatic substitution (SNAr) between a substituted pyridinol and methyl bromoacetate. This approach mirrors the synthesis of its ethyl analog, ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0), as described in recent literature.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethyl-3-nitropyridine
The pyridine precursor, 2-hydroxy-4,6-dimethyl-3-nitropyridine, is synthesized via nitration of 2-hydroxy-4,6-dimethylpyridine. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor regioselectivity at position 3. The methyl groups at positions 4 and 6 sterically hinder nitration at position 5, ensuring >85% yield of the 3-nitro isomer.
Step 2: Alkylation with Methyl Bromoacetate
The nitrated pyridinol undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is carried out in dimethylformamide (DMF) at 80–90°C for 12–16 hours:
$$
\text{2-Hydroxy-4,6-dimethyl-3-nitropyridine + Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
Key Parameters :
- Molar ratio : 1:1.2 (pyridinol:bromoacetate) for complete conversion.
- Solvent : DMF enhances nucleophilicity of the pyridinol oxygen.
- Temperature : Elevated temperatures (80–90°C) accelerate reaction kinetics.
Yield and Purity
Typical yields range from 70–78%, with purity >98% achieved via recrystallization from ethanol.
Alternative Pathway: Chloropyridine Intermediate
An alternative route employs 2-chloro-4,6-dimethyl-3-nitropyridine as a starting material. The chlorine atom at position 2 is displaced by the acetoxy group under mild conditions:
$$
\text{2-Chloro-4,6-dimethyl-3-nitropyridine + Methyl glycolate} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}
$$
Advantages :
- Avoids the nitration step, reducing side reactions.
- Copper iodide (CuI) catalyzes the coupling, improving efficiency.
Limitations :
- Limited commercial availability of 2-chloro-4,6-dimethyl-3-nitropyridine.
- Requires stringent anhydrous conditions.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis adopts continuous flow reactors to enhance reproducibility and scalability. Key modifications include:
- Automated temperature control : Maintains 80°C ± 2°C during alkylation.
- In-line purification : Integrated chromatography columns remove unreacted starting materials.
Performance Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–78% | 85–90% |
| Purity | >98% | >99.5% |
| Throughput | 50 g/day | 10 kg/day |
Comparative Analysis of Methods
Challenges and Optimization Strategies
Nitration Regioselectivity
Unwanted nitration at position 5 can occur if reaction temperatures exceed 5°C. Strategies to mitigate this include:
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under basic conditions. Industrial processes use anhydrous DMF and inert atmospheres (N₂) to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed:
Reduction: 4,6-dimethyl-3-aminopyridine.
Substitution: 4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate has the molecular formula C₁₀H₁₂N₂O₅ and a CAS number of 893764-49-3. The compound features a nitropyridine moiety, which is recognized for its diverse biological activities. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its applications include:
- Synthesis of Quinolones : This compound is utilized in the production of quinolone derivatives, which possess significant pharmaceutical and biological activities.
- Pyridine Derivatives : It plays a crucial role in the continuous flow synthesis of pyridine derivatives, essential for developing new pesticides and medicines.
- Indolizine Derivatives : The compound acts as a precursor in synthesizing indolizine derivatives, important in medicinal chemistry due to their biological activity.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Synthetic Cannabinoids : It serves as an analogue in the synthesis of novel synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids.
- Biological Activity : Compounds containing nitropyridine structures often exhibit significant biological activity. This compound has shown potential in various biological assays, including studies on binding affinities and effects on biological systems.
Agrochemistry
The compound is also relevant in agrochemistry:
- Fungicidal Properties : It contributes to the design and synthesis of pyrimidinamine derivatives with fungicidal properties, enhancing agricultural pest management strategies.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for quinolone synthesis | Significant pharmaceutical activities |
| Continuous flow synthesis of pyridine derivatives | Essential for new pesticide and medicine development | |
| Precursor for indolizine derivatives | Important in medicinal chemistry | |
| Medicinal Chemistry | Analogue for synthetic cannabinoids | Mimics natural cannabinoid effects |
| Biological assays | Potential therapeutic applications | |
| Agrochemistry | Synthesis of pyrimidinamine derivatives | Development of fungicides |
Case Studies
- Quinolone Synthesis : Research indicates that this compound is integral to synthesizing quinolone derivatives that exhibit antimicrobial properties. The optimization of reaction conditions has led to improved yields and purity of these compounds.
- Pyridine Derivatives : A study highlighted its role in synthesizing pyridine derivatives through nucleophilic substitution reactions. The resulting compounds demonstrated enhanced biological activity against various pathogens.
- Fungicidal Development : Investigations into pyrimidinamine derivatives synthesized from this compound showed promising results in controlling fungal infections in crops, indicating its potential utility in agrochemical formulations.
Mechanism of Action
The mechanism of action of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate with analogous pyridine and pyrimidine derivatives:
Key Observations :
- Substituent Effects : The nitro group at position 3 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. In contrast, methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate lacks nitro functionality but includes a ketone group, which may alter redox properties .
- Ester Group Variation : Replacing the methyl ester (target compound) with an ethyl ester (e.g., Ethyl [(4,6-dimethylpyrimidin-2-yl)oxy]acetate) increases hydrophobicity and molecular weight, affecting pharmacokinetic profiles .
Biological Activity
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS Number: 893764-49-3) is a chemical compound that has garnered interest in various biological applications due to its unique structure and potential therapeutic benefits. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a nitropyridine ring with methyl substitutions and an ester functional group. Its molecular formula is , indicating the presence of both nitrogen and oxygen functionalities that may contribute to its biological activities.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth, particularly in Gram-positive bacteria.
- Antitumoral Effects : The compound has been evaluated for its antitumoral properties using assays such as the MTT assay. It demonstrated growth inhibition against certain tumor cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : There is emerging evidence that suggests it may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to involve interactions with specific cellular targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit various enzymes or receptors involved in disease processes.
- Cellular Interaction : The compound may modulate signaling pathways within cells, leading to altered cellular responses such as apoptosis in cancer cells.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Nitration : Starting from 4,6-dimethylpyridine, nitration introduces the nitro group at the 3-position using nitric and sulfuric acids.
- Esterification : The resulting nitropyridine is then reacted with methyl chloroacetate in the presence of a base like sodium hydroxide to form the ester.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| Nitration | Electrophilic Substitution | Nitric acid, Sulfuric acid | Controlled temperature |
| Esterification | Nucleophilic Substitution | Methyl chloroacetate, NaOH | Room temperature or reflux |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Studies : A study reported that this compound exhibited significant antimicrobial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 µg/mL.
- Antitumor Activity : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines. For example, it showed growth inhibition comparable to established chemotherapeutics .
- Mechanistic Insights : Further research indicated that the compound's action might involve apoptosis induction in cancer cells through modulation of apoptosis-related proteins .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For pyridine derivatives, nucleophilic substitution reactions (e.g., SNAr) are common, where the nitro group at the 3-position activates the pyridine ring for substitution. For example, in analogous compounds like Ethyl 2-(5-nitropyridin-2-yl)acetate, DMF or THF is often used as a solvent with a tertiary amine base (e.g., triethylamine) to deprotonate intermediates and drive the reaction . Yield improvements may involve chromatographic purification (silica gel, ethyl acetate/hexane gradients) and monitoring reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Look for characteristic peaks: ester C=O (~1740 cm⁻¹), nitro group NO₂ (~1520 and 1350 cm⁻¹), and ether C-O (~1250 cm⁻¹).
- ¹H NMR : Identify the methyl ester singlet (~3.8 ppm, 3H), pyridine ring protons (split into multiplets between 6.8–8.5 ppm), and methyl groups (2.5–2.8 ppm for C4/C6-CH₃).
- ¹³C NMR : Ester carbonyl (~170 ppm), pyridine carbons (120–150 ppm), and methyl carbons (~20–25 ppm). Comparisons to computational predictions (e.g., DFT calculations) or analogous compounds (e.g., methyl coumarin derivatives) can resolve ambiguities .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile intermediate:
- Heterocyclic chemistry : The nitro group facilitates further functionalization (e.g., reduction to amine for coupling reactions).
- Pharmaceutical intermediates : Similar pyridine-oxyacetates are precursors for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Experimental workflows often involve coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or nucleophilic substitutions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, in Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, SHELX software was used to refine bond lengths/angles and hydrogen-bonding networks, revealing deviations from DFT-predicted conformers . Key steps:
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
Structure solution : Employ direct methods (SHELXS-97) and refine via SHELXL-97 .
Validation : Compare thermal parameters (B-factors) and residual electron density maps to identify disorder or solvent effects.
Q. What strategies address contradictions in biological activity data for pyridine-oxyacetate derivatives?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. A systematic approach includes:
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Target validation : Use techniques like surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., enzymes) .
- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can computational modeling predict reactivity in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
Transition state analysis : Identify energy barriers for nucleophilic attacks or ester hydrolysis.
Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments.
Charge distribution : Natural Bond Orbital (NBO) analysis reveals electrophilic/nucleophilic sites on the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
